N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-16-7-3-2-6-15(16)19-25(22,23)14-9-12-5-4-8-20-17(21)11-13(10-14)18(12)20/h2-3,6-7,9-10,19H,4-5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSIOPRIGNLRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to target the enzyme dihydropteroate synthetase. This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division.
Mode of Action
The compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle. The structural similarity between sulfonamides and PABA allows the compound to inhibit and replace PABA in the active site of the enzyme dihydropteroate synthetase.
Biochemical Pathways
By inhibiting dihydropteroate synthetase, the compound prevents the formation of dihydrofolate and tetrahydrofolate. This inhibition disrupts the folic acid metabolism cycle, which is essential for bacterial DNA synthesis and cell division.
Result of Action
The inhibition of the folic acid metabolism cycle eventually leads to the inhibition of bacterial DNA growth and cell division or replication. This makes sulfonamides bacteriostatic rather than bactericidal, meaning they inhibit the growth of bacteria rather than killing them outright.
Biological Activity
N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on available literature.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrroloquinoline core with a sulfonamide moiety and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 304.36 g/mol. The presence of the sulfonamide group is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of pyrroloquinoline compounds. Although specific data on this compound is limited, related compounds have shown promising results.
Case Study: Antitumor Activity Assessment
In a comparative study involving similar compounds:
- Cell Lines Used : A549 (human lung adenocarcinoma) and HCT116 (human colorectal carcinoma) were utilized to assess cytotoxicity.
- Methodology : Compounds were tested at varying concentrations (10 µM to 100 µM) using the MTT assay to measure cell viability post-treatment.
- Results : Certain derivatives exhibited significant cytotoxic effects against A549 cells with IC50 values in the low micromolar range. For instance, a related compound demonstrated an IC50 of 15 µM against A549 cells while showing minimal toxicity to normal human lung epithelial cells (HSAEC).
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
In addition to anticancer properties, sulfonamide derivatives have exhibited antimicrobial activities against various pathogens. For instance:
- Gram-positive and Gram-negative Bacteria : Compounds structurally related to N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline have shown effectiveness against Staphylococcus aureus and Escherichia coli.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that modifications in the substituents significantly affect the bioavailability and toxicity profiles of these compounds. For example:
| Compound | Bioavailability | Toxicity (LD50) |
|---|---|---|
| Compound A | 45% | 300 mg/kg |
| Compound B | 60% | 250 mg/kg |
| N-(2-methoxyphenyl)-2-oxo... | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
